molecular formula C21H16BrClN2 B2451458 3-(4-bromophenyl)-5-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole CAS No. 122652-40-8

3-(4-bromophenyl)-5-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole

Cat. No. B2451458
CAS RN: 122652-40-8
M. Wt: 411.73
InChI Key: FMGVVOPGRLLZFH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of the appropriate phenylhydrazine with a 1,3-diketone or a β-keto ester. The phenylhydrazine would first be substituted with the appropriate halogens to form 4-bromophenylhydrazine and 4-chlorophenylhydrazine .


Chemical Reactions Analysis

As a pyrazole derivative, this compound could potentially undergo a variety of chemical reactions. The bromine and chlorine substituents on the phenyl rings make it susceptible to nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and substituents. For example, the presence of halogens might increase its molecular weight and could potentially influence its solubility and reactivity .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis and Molecular Structure : Compounds structurally similar to 3-(4-bromophenyl)-5-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole have been synthesized using various condensation and cyclization reactions. Studies involve characterization by spectral and X-ray diffraction methods, providing insights into their molecular and crystal structures (Prabhudeva et al., 2017).

Photophysical and Spectroscopic Analysis

  • Solvatochromic and Crystal Studies : The photophysical properties of similar compounds have been investigated in different solvents. Studies include emission spectrum analysis in polar solvents, with findings on extinction coefficients, quantum yield, and dipole moments (Singh et al., 2013).

Antimicrobial and Biological Activity

  • Antimicrobial Potential : Research on pyrazole derivatives indicates significant antimicrobial properties. Studies show in vitro activity against bacteria and fungi, supported by molecular docking analysis to understand binding mechanisms (Sivakumar et al., 2020).

Computational and Theoretical Analysis

  • Quantum Chemical Calculations and Molecular Docking : Computational studies on similar compounds have been conducted using density functional theory. These studies involve molecular orbital analysis, molecular electrostatic potential surface predictions, and docking studies to predict antimicrobial activity (Viji et al., 2020).

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. The specific hazards would depend on the properties of the compound, but could potentially include reactivity hazards due to the presence of the halogens .

properties

IUPAC Name

5-(4-bromophenyl)-3-(4-chlorophenyl)-2-phenyl-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BrClN2/c22-17-10-6-15(7-11-17)20-14-21(16-8-12-18(23)13-9-16)25(24-20)19-4-2-1-3-5-19/h1-13,21H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMGVVOPGRLLZFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=C(C=C2)Br)C3=CC=CC=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-bromophenyl)-5-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole

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